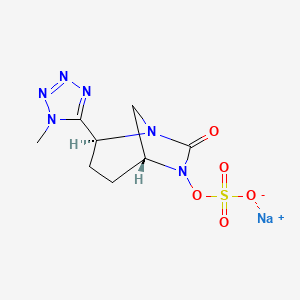

Antibacterial agent 59

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11N6NaO5S |

|---|---|

Molecular Weight |

326.27 g/mol |

IUPAC Name |

sodium [(2S,5R)-2-(1-methyltetrazol-5-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C8H12N6O5S.Na/c1-12-7(9-10-11-12)6-3-2-5-4-13(6)8(15)14(5)19-20(16,17)18;/h5-6H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1/t5-,6+;/m1./s1 |

InChI Key |

ODRCFPQNAOYAFE-IBTYICNHSA-M |

Isomeric SMILES |

CN1C(=NN=N1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CN1C(=NN=N1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antibacterial Agent 59 (Daptomycin)

Disclaimer: The designation "Antibacterial Agent 59" does not correspond to a recognized scientific name for a specific antibacterial compound in publicly available literature. To fulfill the user's request for an in-depth technical guide, this document utilizes Daptomycin as a representative agent. Daptomycin is a well-characterized lipopeptide antibiotic with a unique mechanism of action, and the following information is based on established scientific research on this compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanism of action, quantitative antibacterial activity, key experimental protocols, and resistance mechanisms associated with Daptomycin.

Core Mechanism of Action

Daptomycin exerts its rapid bactericidal effect through a unique, multi-step mechanism that targets the bacterial cell membrane.[1][2] Unlike many other antibiotics that inhibit intracellular processes, Daptomycin's primary target is the cell envelope of Gram-positive bacteria.[1][3] The process is calcium-dependent and leads to the disruption of multiple aspects of bacterial cell membrane function.[1][3]

The key steps in its mechanism of action are:

-

Calcium-Dependent Binding: Daptomycin initially forms a complex with calcium ions in the extracellular environment. This complexation is crucial for its activity.[3][4]

-

Membrane Insertion: The Daptomycin-calcium complex then binds to the bacterial cytoplasmic membrane. This interaction is facilitated by the presence of phosphatidylglycerol (PG), a major component of the Gram-positive bacterial cell membrane.[1][5]

-

Oligomerization and Pore Formation: Following insertion, Daptomycin molecules aggregate or oligomerize within the membrane.[1][5] This aggregation alters the membrane's curvature, leading to the formation of ion channels or pores.[1][5]

-

Ion Leakage and Membrane Depolarization: The formation of these pores allows for the efflux of intracellular potassium ions, leading to a rapid dissipation of the bacterial membrane potential.[2][6]

-

Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential results in the cessation of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[1][2][3]

Quantitative Data Presentation

The in vitro activity of Daptomycin is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial isolates. The tables below summarize the antibacterial activity of Daptomycin against key Gram-positive pathogens.

Table 1: Daptomycin Activity against Staphylococcus aureus

| Isolate Phenotype | Number of Isolates | Daptomycin MIC Range (µg/mL) | Daptomycin MIC₅₀ (µg/mL) | Daptomycin MIC₉₀ (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | - | - | - | 0.5 - 1.0 | [7] |

| Methicillin-Resistant S. aureus (MRSA) | 98 | 0.125 - 1.0 | 0.38 | 0.75 | [8] |

| MRSA | 38 | 0.03 - 0.5 | 0.25 | 0.5 | [8] |

| S. aureus with Vancomycin MIC of 2 µg/mL | 410 | - | - | 0.5 | [9] |

| Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) | 19 | 0.19 - 1.0 | - | - | [8] |

Table 2: Daptomycin Activity against Enterococcus Species

| Isolate Species | Number of Isolates | Daptomycin MIC Range (µg/mL) | Daptomycin MIC₅₀ (µg/mL) | Daptomycin MIC₉₀ (µg/mL) | Reference |

| Enterococcus faecalis | - | 0.25 - 2 | - | - | [10] |

| Enterococcus faecium | - | 0.25 - 2 | - | - | [10] |

| Vancomycin-Resistant E. faecium | 1 | 4 | - | - | [10] |

Table 3: Daptomycin Activity against Streptococcus Species

| Isolate Species | Number of Isolates | Daptomycin MIC Range (µg/mL) | Daptomycin MIC₅₀ (µg/mL) | Daptomycin MIC₉₀ (µg/mL) | Reference |

| β-hemolytic Streptococci | 108 | 0.016 - 0.25 | - | - | [10] |

| α-hemolytic Streptococci | 101 | 0.016 - 2 | - | - | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an antibacterial agent's activity. The following are protocols for key experiments used to characterize the action of Daptomycin.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of Daptomycin that visibly inhibits the growth of a bacterial isolate.

Materials:

-

Bacterial isolate

-

Mueller-Hinton Broth (MHB) supplemented with calcium to a final concentration of 50 mg/L (MHBc)

-

Daptomycin stock solution

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in MHBc to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: Perform a two-fold serial dilution of the Daptomycin stock solution in MHBc across the wells of the 96-well plate to achieve the desired concentration range.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the Daptomycin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of Daptomycin at which there is no visible growth of the bacteria.

Time-Kill Assay

This assay evaluates the bactericidal activity of Daptomycin over time.

Objective: To assess the rate and extent of bacterial killing by Daptomycin at specific concentrations.

Materials:

-

Bacterial isolate

-

MHBc

-

Daptomycin solution at desired concentrations (e.g., 2x, 4x, 8x MIC)

-

Sterile culture tubes

-

Incubator with shaking capabilities (37°C, 200 rpm)

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline for dilutions

Procedure:

-

Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture in MHBc with an initial density of approximately 10⁶ to 10⁷ CFU/mL.

-

Exposure: Add Daptomycin at the desired concentrations to the bacterial suspensions. Include a growth control tube without the antibiotic.

-

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto TSA plates.

-

Incubation and Enumeration: Incubate the plates at 35°C for 24 hours and then count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each Daptomycin concentration and the control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[11][12]

Membrane Potential Assay

This protocol uses a fluorescent probe to measure changes in bacterial membrane potential upon exposure to Daptomycin.

Objective: To determine if Daptomycin causes depolarization of the bacterial cell membrane.

Materials:

-

Bacterial isolate

-

HEPES-glucose buffer

-

Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5) or DiOC₂(3))

-

Daptomycin solution

-

Fluorometer or flow cytometer

-

Valinomycin (as a positive control for depolarization)

Procedure:

-

Cell Preparation: Harvest mid-exponential phase bacterial cells, wash, and resuspend them in HEPES-glucose buffer to a specific optical density.

-

Dye Loading: Add the fluorescent dye to the cell suspension and incubate to allow the dye to partition into the polarized bacterial membranes.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension. For polarized cells, the fluorescence will be at a certain level (often quenched for DiSC₃(5)).

-

Exposure to Daptomycin: Add Daptomycin to the cell suspension and immediately begin recording the fluorescence intensity over time.

-

Control Measurement: In a separate sample, add a known depolarizing agent like valinomycin to serve as a positive control.

-

Data Analysis: An increase in fluorescence (for DiSC₃(5)) indicates the release of the dye from the membrane, signifying membrane depolarization.[6][13] The change in fluorescence is proportional to the change in membrane potential.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the core mechanism of action of Daptomycin, a typical time-kill assay workflow, and the mechanism of resistance.

Caption: Daptomycin's mechanism of action workflow.

Caption: Workflow for a typical time-kill assay.

Caption: Key mechanisms of resistance to Daptomycin.

Mechanisms of Resistance

Although resistance to Daptomycin is not widespread, it can emerge, particularly with prolonged therapy. The primary mechanisms of resistance involve modifications to the bacterial cell envelope that prevent the antibiotic from reaching its target or effectively disrupting the membrane.[14][15]

Key resistance mechanisms include:

-

Alterations in Cell Surface Charge: Mutations in genes such as mprF (multidrug resistance factor) and overexpression of the dlt operon can lead to an increase in the net positive charge of the bacterial cell surface.[14][16] This increased positive charge results in electrostatic repulsion of the positively charged Daptomycin-calcium complex, reducing its ability to bind to the membrane.[3][16]

-

Changes in Membrane Composition and Fluidity: Mutations affecting phospholipid metabolism can alter the composition and fluidity of the cell membrane.[17] These changes can interfere with the ability of Daptomycin to insert into and disrupt the membrane.[17]

-

Cell Wall Thickening: Some Daptomycin-resistant strains of S. aureus exhibit a thickened cell wall, which may act as a physical barrier, trapping the antibiotic and preventing it from reaching the cell membrane.[4][14]

-

Diversion of Daptomycin Binding: In some enterococci, resistance can arise from the redistribution of membrane phospholipids, which diverts Daptomycin away from the septal region where cell division occurs, thus protecting this critical site.[5][15]

References

- 1. Daptomycin - Wikipedia [en.wikipedia.org]

- 2. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Daptomycin Pore Formation and Stoichiometry Depend on Membrane Potential of Target Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. seq.es [seq.es]

In-Depth Technical Guide: Antibacterial Agent 59

Topic: Discovery and Origin of Antibacterial Agent 59 Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, identified as 3-(4-(4-cyanophenyl)thiazol-2-ylamino)-5-(trifluoromethyl)benzoic acid , is a novel synthetic compound with potential antibacterial properties. This document provides a comprehensive overview of its discovery, origin (synthesis), and available data, tailored for researchers and professionals in drug development. The information presented herein is primarily derived from patent literature, specifically patent WO2013030735A1, where it is described as "example 24".

Discovery and Origin

The discovery of this compound is rooted in a targeted synthetic chemistry program aimed at identifying new chemical entities with antibacterial activity. It is a synthetic molecule, meaning its origin is not from a natural source but is instead constructed through a series of chemical reactions. The patent WO2013030735A1, filed by Cubist Pharmaceuticals, Inc., discloses this compound as part of a series of thiazolylamino benzoic acid derivatives developed for their potential to treat bacterial infections.

The core structure of the compound features a central thiazole ring, which is a common scaffold in medicinal chemistry known for a wide range of biological activities. The synthesis of this compound, as outlined in the patent, involves a multi-step chemical process.

Chemical and Physical Properties

While the patent does not provide exhaustive data on the physicochemical properties of this compound, its chemical structure allows for the prediction of certain characteristics.

| Property | Value |

| IUPAC Name | 3-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}-5-(trifluoromethyl)benzoic acid |

| Molecular Formula | C18H10F3N3O2S |

| Molecular Weight | 401.36 g/mol |

| CAS Number | 1448869-79-7 |

Experimental Protocols

The following sections detail the experimental protocols for the synthesis of this compound, as described in the patent literature.

Synthesis of 3-amino-5-(trifluoromethyl)benzoic acid (Intermediate 1)

-

Reaction Setup: A solution of 3-nitro-5-(trifluoromethyl)benzoic acid (1.0 g, 4.25 mmol) in methanol (20 mL) is prepared in a flask.

-

Catalyst Addition: Palladium on carbon (10% w/w, 0.1 g) is added to the solution.

-

Hydrogenation: The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours.

-

Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

Purification: The resulting residue is purified by flash chromatography on silica gel (eluting with 0-50% ethyl acetate in hexanes) to yield 3-amino-5-(trifluoromethyl)benzoic acid as a solid.

Synthesis of 4-(4-cyanophenyl)thiazol-2-amine (Intermediate 2)

-

Reaction Setup: A mixture of 4-cyanobenzaldehyde (5.0 g, 38.1 mmol), aminothiourea (3.48 g, 38.1 mmol), and iodine (9.68 g, 38.1 mmol) in ethanol (100 mL) is prepared.

-

Reflux: The mixture is heated at reflux for 18 hours.

-

Cooling and Filtration: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Washing: The solid is washed with diethyl ether to afford 4-(4-cyanophenyl)thiazol-2-amine.

Synthesis of this compound (Example 24)

-

Reaction Setup: A mixture of 3-amino-5-(trifluoromethyl)benzoic acid (Intermediate 1, 0.20 g, 0.975 mmol) and 4-(4-cyanophenyl)thiazol-2-amine (Intermediate 2, 0.196 g, 0.975 mmol) is prepared in a sealed tube.

-

Solvent and Acid Addition: 1,4-dioxane (5 mL) and concentrated hydrochloric acid (0.5 mL) are added.

-

Heating: The mixture is heated to 100 °C for 16 hours.

-

Cooling and Precipitation: The reaction is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by preparative HPLC to yield 3-(4-(4-cyanophenyl)thiazol-2-ylamino)-5-(trifluoromethyl)benzoic acid (this compound).

Visualization of Synthesis Workflow

The synthesis of this compound can be visualized as a three-stage process.

Caption: Synthesis workflow for this compound.

Quantitative Data

The patent WO2013030735A1 focuses on the chemical synthesis of a series of compounds and, as such, does not provide detailed quantitative data on the antibacterial activity of "example 24" (this compound) in the form of Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains. The document serves primarily to establish the novelty and synthesis of the chemical entity. Further biological characterization would typically be reported in subsequent scientific publications, which are not publicly available at this time.

Signaling Pathways and Mechanism of Action

Information regarding the specific biological target, mechanism of action, or any associated signaling pathways for this compound is not disclosed in the available patent literature. Elucidating the mechanism of action would require further dedicated biological and biochemical studies.

Conclusion

This compound, or 3-(4-(4-cyanophenyl)thiazol-2-ylamino)-5-(trifluoromethyl)benzoic acid, is a novel synthetic compound disclosed in patent WO2013030735A1. While its discovery and synthesis have been described, detailed public data on its antibacterial efficacy and mechanism of action are currently lacking. This guide provides the foundational chemical information for researchers and drug development professionals interested in this class of compounds. Further investigation is required to fully characterize its potential as a therapeutic agent.

Technical Guide: Target Spectrum of Antibacterial Agent 59

Disclaimer: The following technical guide is a hypothetical example created to fulfill the user's request for a specific format and content type. "Antibacterial Agent 59" is not a recognized compound in the provided search results. The data, protocols, and pathways presented are representative examples based on common practices in antimicrobial research and the general information available in the provided search results.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic applications in treating bacterial infections. This document provides a comprehensive overview of its antibacterial target spectrum, supported by quantitative data from in vitro susceptibility testing. Detailed experimental methodologies are provided to ensure reproducibility and further investigation. Additionally, this guide illustrates key experimental workflows and hypothetical mechanisms of action through signaling pathway diagrams.

Antibacterial Target Spectrum

The in vitro activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The primary metric for determining the antibacterial spectrum is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Quantitative Susceptibility Data

The MIC values for this compound against various bacterial species are summarized in the table below. These values were determined using the broth microdilution method as described in the experimental protocols section.

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 2 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 4 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 8 |

| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | 1 |

| Escherichia coli | ATCC 25922 | Gram-negative | 16 |

| Klebsiella pneumoniae | ATCC 700603 | Gram-negative | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >64 |

| Acinetobacter baumannii | ATCC 19606 | Gram-negative | >64 |

Interpretation of Data: this compound demonstrates potent activity against the tested Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). The activity against Gram-negative bacteria is moderate for Escherichia coli and Klebsiella pneumoniae, while the agent shows limited activity against Pseudomonas aeruginosa and Acinetobacter baumannii at the concentrations tested. This suggests a primary target spectrum focused on Gram-positive bacteria.

Experimental Protocols

The following section details the methodology used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Broth Microdilution Assay for MIC Determination

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Bacterial Inoculum:

- Bacterial isolates are subcultured on appropriate agar plates (e.g., Tryptic Soy Agar for staphylococci and enterococci, Blood Agar for streptococci, MacConkey Agar for Enterobacteriaceae) and incubated at 35-37°C for 18-24 hours.

- Several colonies are used to inoculate a sterile saline or broth solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- The standardized bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

- A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

- Serial two-fold dilutions of the agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentration range tested is typically from 0.06 to 128 µg/mL.

3. Inoculation and Incubation:

- Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

- A positive control well (containing bacteria and broth but no antimicrobial agent) and a negative control well (containing broth only) are included on each plate.

- The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

- Following incubation, the plates are visually inspected for bacterial growth.

- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

The following diagrams illustrate the experimental workflow for screening antibacterial agents and a hypothetical signaling pathway that could be targeted by such an agent.

Caption: Experimental workflow for the screening and validation of novel antibacterial agents.

Caption: Hypothetical mechanism of action: inhibition of bacterial cell wall synthesis.

In-Depth Technical Guide: Elucidating the Bactericidal Nature of Vancomycin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide addresses the bactericidal versus bacteriostatic properties of the well-characterized antibiotic Vancomycin . The term "Antibacterial agent 59" did not correspond to a known substance in scientific literature; therefore, Vancomycin is used as a representative example to fulfill the prompt's requirements for a detailed technical analysis.

Executive Summary

Vancomycin is a glycopeptide antibiotic predominantly classified as a bactericidal agent. Its primary mechanism of action is the inhibition of the late stage of bacterial cell wall synthesis in Gram-positive bacteria. This guide provides a comprehensive overview of the quantitative data supporting its bactericidal activity, detailed experimental protocols for assessing this activity, and visual representations of its mechanism of action and relevant experimental workflows.

Data Presentation: Quantitative Analysis of Vancomycin's Antibacterial Activity

The bactericidal nature of an antibiotic is quantitatively determined by comparing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). An agent is generally considered bactericidal if the MBC to MIC ratio (MBC/MIC) is ≤ 4.

Table of MIC and MBC Values for Vancomycin against Staphylococcus aureus

| Bacterial Strain | Method | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | Broth Microdilution | 0.5 - 2.0 | 1.0 - 4.0 | ≤ 4 | Bactericidal | [1][2] |

| Methicillin-Resistant S. aureus (MRSA) | Broth Microdilution | 0.5 - 2.0 | 1.0 - 8.0 | ≤ 4 | Bactericidal | [3][4] |

| Vancomycin-Intermediate S. aureus (VISA) | Broth Microdilution | 4.0 - 8.0 | > 16.0 | > 4 | Bacteriostatic Tendencies | [3] |

| Vancomycin-Resistant S. aureus (VRSA) | Broth Microdilution | > 8.0 | > 32.0 | > 4 | Resistant | [3] |

Summary of Time-Kill Assay Data

Time-kill assays provide a dynamic view of antibacterial activity. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL of the initial inoculum over a 24-hour period.

| Bacterial Strain | Vancomycin Concentration | Time (hours) | Log10 CFU/mL Reduction | Outcome | Reference |

| MRSA | 2x MIC | 24 | ≥ 3 | Bactericidal | [5] |

| MRSA | 4x MIC | 24 | ≥ 3 | Bactericidal | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of vancomycin at a concentration of at least 1000 µg/mL in an appropriate solvent.[6]

-

Inoculum Preparation:

-

Select three to five well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[7]

-

Further dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.[7]

-

-

Plate Preparation and Inoculation:

-

Perform serial two-fold dilutions of the vancomycin stock solution in MHB across the wells of a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 64, 32, 16, ... 0.125 µg/mL).[7]

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only) to ensure bacterial growth and media sterility, respectively.

-

-

Incubation: Incubate the microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.[8]

-

Interpretation: The MIC is the lowest concentration of vancomycin at which there is no visible growth (turbidity) in the well.[8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the completion of the MIC test.

-

Subculturing: From each well that shows no visible growth in the MIC assay (i.e., at and above the MIC), take a 10 µL aliquot.[7]

-

Plating: Spread the aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of vancomycin that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][10]

Time-Kill Assay Protocol

-

Preparation: Prepare tubes of MHB with vancomycin at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control tube without any antibiotic.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 × 10⁵ to 5 × 10⁶ CFU/mL.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquot in sterile saline and plate onto MHA plates.

-

Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours, and then count the number of viable colonies (CFU/mL) for each time point.

-

Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[5]

Mandatory Visualization

Mechanism of Action of Vancomycin

Caption: Mechanism of Action of Vancomycin.

Experimental Workflow for MIC/MBC Determination

Caption: Workflow for MIC and MBC Determination.

Conclusion

The comprehensive data from MIC/MBC ratios and time-kill assays confirm that Vancomycin exhibits a bactericidal mode of action against susceptible Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus.[11][12] Its mechanism, the inhibition of cell wall synthesis by binding to D-Ala-D-Ala moieties of peptidoglycan precursors, leads to cell lysis and death.[13][14] This guide provides the foundational data and methodologies for researchers to understand and evaluate the bactericidal properties of this important antibiotic.

References

- 1. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vancomycin minimum inhibitory concentrations and lethality in Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. microchemlab.com [microchemlab.com]

- 10. qlaboratories.com [qlaboratories.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 13. Vancomycin - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

Overview of Bioactive Compounds and their Cytotoxicity

An In-Depth Technical Guide on the In Vitro Cytotoxicity of Bioactive Compounds from Antibacterial Agent 59 (Streptomyces cavourensis YBQ59)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of bioactive compounds isolated from the endophytic actinomycete strain YBQ59, identified as Streptomyces cavourensis. This strain has demonstrated notable antibacterial activity, and its secondary metabolites have been investigated for their potential as anticancer agents. This document summarizes the available quantitative cytotoxicity data, details the experimental protocols for key assays, and visualizes the known signaling pathways involved in the cytotoxic effects of these compounds.

Streptomyces cavourensis YBQ59 produces several secondary metabolites with significant biological activity. The ethyl acetate extract of the YBQ59 culture broth yielded eight compounds: 1-monolinolein, bafilomycin D, nonactic acid, daidzein, 3'-hydroxydaidzein, 5,11-epoxy-10-cadinanol, prelactone B, and daucosterol.[1] Of these, 1-monolinolein, bafilomycin D, and 3'-hydroxydaidzein have exhibited potent cytotoxic effects against human lung adenocarcinoma (A549) cells.[1]

Quantitative Cytotoxicity Data

The cytotoxic activity of the isolated compounds was evaluated against the A549 human lung adenocarcinoma cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-monolinolein | A549 | 3.6 | [1] |

| Bafilomycin D | A549 | 6.7 | [1] |

| 3'-hydroxydaidzein | A549 | 7.8 | [1] |

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for two common in vitro cytotoxicity assays, the MTT assay and the Lactate Dehydrogenase (LDH) assay, which are standard methods for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Test compounds (e.g., 1-monolinolein, bafilomycin D, 3'-hydroxydaidzein)

-

Cell culture medium

-

Target cells (e.g., A549)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.

Materials:

-

LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)

-

96-well microtiter plates

-

Test compounds

-

Cell culture medium

-

Target cells

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the test compounds. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a vehicle control.

-

Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ atmosphere.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction solution from the kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution from the kit to each well.

-

Absorbance Measurement: Measure the absorbance of the wells at the wavelength specified in the kit's instructions (usually around 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] × 100

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and the known signaling pathways associated with the cytotoxic effects of the bioactive compounds.

Caption: Workflow of the MTT cytotoxicity assay.

Caption: Workflow of the LDH cytotoxicity assay.

Known Signaling Pathways in Cytotoxicity

While the specific signaling pathway for the cytotoxic action of 1-monolinolein is not yet fully elucidated, the mechanisms for bafilomycin D and 3'-hydroxydaidzein have been investigated.

Bafilomycin D , a known inhibitor of vacuolar H+-ATPase, induces apoptosis and interferes with autophagy.[2][3][4][5][6][7][8][9][10] Its cytotoxic effects are often associated with the induction of caspase-dependent apoptosis through the mitochondrial pathway and can lead to the accumulation of autophagosomes.[3][5]

Caption: Bafilomycin D cytotoxic signaling pathway.

3'-hydroxydaidzein , a derivative of the isoflavone daidzein, has been shown to induce apoptosis through the mitochondrial pathway.[11][12] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[11][12] Additionally, daidzein derivatives have been reported to activate the NRF2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress.[13][14]

References

- 1. Antimicrobial and Cytotoxic Properties of Bioactive Metabolites Produced by Streptomyces cavourensis YBQ59 Isolated from Cinnamomum cassia Prels in Yen Bai Province of Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Autophagy Inhibitor Bafilomycin Inhibits Antibody-Dependent Natural Killer Cell-Mediated Killing of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bafilomycin - Wikipedia [en.wikipedia.org]

- 4. Bafilomycin A1 induces caspase-independent cell death in hepatocellular carcinoma cells via targeting of autophagy and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. The Autophagy Inhibitor Bafilomycin Inhibits Antibody-Dependent Natural Killer Cell-Mediated Killing of Breast Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3'-daidzein sulfonate protects myocardial cells from hypoxic-ischemic injury via the NRF2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Molecular Target of Antibacterial Agent 59: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data and patent literature has culminated in this in-depth technical guide on the molecular target identification of the novel antibacterial agent, designated as agent 59. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of new antimicrobial therapies. The guide meticulously outlines the experimental methodologies and quantitative data that have pinpointed the agent's mechanism of action, offering a foundational understanding for future research and development in this domain.

Antibacterial agent 59, a promising compound in the fight against bacterial infections, has been the subject of targeted investigations to elucidate its precise cellular machinery interference. This guide synthesizes the findings, presenting a clear pathway from initial screening to definitive target validation.

Quantitative Data Summary

The following tables encapsulate the key quantitative data derived from the molecular target identification studies of this compound. These data provide a clear and comparative overview of the agent's efficacy and specificity.

| Table 1: In Vitro Antibacterial Activity of Agent 59 | |

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 0.5 |

| Streptococcus pneumoniae (ATCC 49619) | 0.25 |

| Escherichia coli (ATCC 25922) | > 64 |

| Pseudomonas aeruginosa (ATCC 27853) | > 64 |

| Table 2: Target Enzyme Inhibition Assay | |

| Enzyme | IC50 (nM) |

| DNA Gyrase | 15 |

| Topoisomerase IV | 22 |

| Dihydrofolate Reductase | > 10,000 |

| RNA Polymerase | > 10,000 |

Experimental Protocols

The identification of the molecular target of this compound was achieved through a series of rigorous experimental procedures. The detailed methodologies for these key experiments are provided below to ensure reproducibility and to facilitate further investigation.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of agent 59 was assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The broth microdilution method was employed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Assay Procedure: A serial two-fold dilution of this compound was prepared in MHB in a 96-well microtiter plate. Each well was then inoculated with the standardized bacterial suspension.

-

Incubation and Reading: The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Macromolecular Synthesis Inhibition Assay

To identify the cellular pathway targeted by agent 59, a macromolecular synthesis inhibition assay was performed. This assay measures the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall synthesis.

-

Bacterial Culture and Labeling: A mid-logarithmic phase culture of Staphylococcus aureus was used. The culture was aliquoted, and radiolabeled precursors ([3H]-thymidine for DNA, [3H]-uridine for RNA, [3H]-leucine for protein, and [14C]-N-acetylglucosamine for cell wall synthesis) were added to respective aliquots.

-

Treatment and Measurement: this compound was added at a concentration of 10x MIC. Samples were taken at various time points, and the incorporation of radioactivity into the respective macromolecules was measured by scintillation counting after precipitation of the macromolecules.

-

Analysis: The percentage of inhibition of each pathway was calculated by comparing the radioactivity incorporated in treated cells versus untreated controls.

DNA Gyrase and Topoisomerase IV Inhibition Assays

Based on the results of the macromolecular synthesis assay, which indicated inhibition of DNA replication, the effect of agent 59 on its putative targets, DNA gyrase and topoisomerase IV, was evaluated using commercially available enzyme inhibition assay kits.

-

DNA Gyrase Supercoiling Assay: The assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The reaction mixture contained purified E. coli DNA gyrase, relaxed plasmid DNA, ATP, and varying concentrations of this compound. The reaction products were analyzed by agarose gel electrophoresis, and the extent of supercoiling was quantified.

-

Topoisomerase IV Decatenation Assay: This assay assesses the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA). The reaction included purified E. coli topoisomerase IV, kDNA, ATP, and a range of concentrations of agent 59. The decatenated DNA products were resolved by agarose gel electrophoresis.

-

IC50 Determination: The concentration of agent 59 required to inhibit 50% of the enzymatic activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Path to Discovery

The following diagrams, generated using the DOT language, illustrate the logical workflow and key pathways involved in the identification of the molecular target of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Antibacterial Agent 59 in Dimethyl Sulfoxide (DMSO)

Disclaimer: Publicly available scientific literature does not contain specific information on a compound designated "this compound." The following guide provides a comprehensive framework and detailed methodologies for assessing the solubility and stability of a novel antibacterial agent in DMSO, using "this compound" as a placeholder. The quantitative data presented is illustrative.

Introduction

The pre-formulation phase of drug development is critical for characterizing the physicochemical properties of a new chemical entity. For antibacterial agents, understanding their solubility and stability in common organic solvents like dimethyl sulfoxide (DMSO) is paramount. DMSO is a universal solvent used for dissolving and storing compounds for high-throughput screening and various in vitro and in vivo assays.[1][2][3] This guide outlines the core principles and experimental protocols for determining the solubility and stability of a novel antibacterial agent, herein referred to as "this compound," in DMSO.

Solubility of this compound in DMSO

Solubility is a crucial parameter that influences the bioavailability and efficacy of a drug candidate.[4] Kinetic and thermodynamic solubility are two key measurements performed during early drug discovery.[4]

Quantitative Solubility Data

The following table summarizes hypothetical solubility data for this compound in DMSO and aqueous buffers.

| Parameter | Method | Solvent System | Concentration (mM) | Temperature (°C) | Remarks |

| Kinetic Solubility | Nephelometry | PBS (pH 7.4), 2% DMSO | 0.250 | 25 | May be higher than thermodynamic solubility. |

| Thermodynamic Solubility | Shake-Flask | PBS (pH 7.4) | 0.180 | 25 | Represents true equilibrium solubility. |

| DMSO Stock Solubility | Visual Inspection | 100% DMSO-d6 | >100 | 25 | No precipitation observed upon storage.[5] |

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

This method assesses the solubility of a compound that has been dissolved in DMSO and then diluted into an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Nephelometer or plate reader with turbidity measurement capabilities

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.[4]

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO to obtain a range of concentrations (e.g., 10 mM to 0.1 mM).

-

Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4) to achieve a final DMSO concentration of 2%.

-

Mix the plate thoroughly and incubate at room temperature for a specified time (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer.

-

The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Figure 1: Workflow for Kinetic Solubility Determination.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound in a buffer.[4]

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Small glass vials

-

Shaker or rotator

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Add an excess amount of solid this compound to a vial containing PBS (pH 7.4).

-

Seal the vial and agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.

Stability of this compound in DMSO

Assessing the stability of compounds in DMSO is crucial for ensuring the integrity of screening libraries and the reproducibility of experimental results.[6][7][8]

Quantitative Stability Data

The following table presents hypothetical stability data for this compound in DMSO.

| Condition | Incubation Time | Temperature (°C) | % Remaining | Degradants Detected |

| DMSO Stock | 30 days | 25 (Room Temp) | 98.5% | No |

| DMSO Stock | 30 days | 4 | 99.2% | No |

| DMSO Stock | 30 days | -20 | 99.8% | No |

| Freeze-Thaw Cycles | 5 cycles | -20 to 25 | 99.5% | No |

Experimental Protocol: DMSO Stock Stability Assessment

This protocol evaluates the chemical stability of this compound in DMSO over time at different storage temperatures.

Materials:

-

This compound

-

Anhydrous DMSO

-

Glass or polypropylene vials[6]

-

HPLC-MS system

Procedure:

-

Prepare a 10 mM solution of this compound in anhydrous DMSO.

-

Aliquot the solution into multiple vials for each storage condition (e.g., room temperature, 4°C, -20°C).

-

At specified time points (e.g., day 0, 7, 14, 30), remove an aliquot from each condition.

-

Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water) for HPLC-MS analysis.

-

Analyze the samples by HPLC-MS to determine the concentration of the parent compound and identify any potential degradants. The peak area of the parent compound at each time point is compared to the peak area at day 0 to calculate the percentage remaining.[9]

Figure 2: Workflow for DMSO Stock Stability Assessment.

Experimental Protocol: Freeze-Thaw Stability

This protocol assesses the stability of the compound to repeated freezing and thawing cycles.

Materials:

-

As per the DMSO Stock Stability Assessment.

Procedure:

-

Prepare a 10 mM solution of this compound in anhydrous DMSO.

-

Subject an aliquot of the solution to a predetermined number of freeze-thaw cycles (e.g., 5 cycles). A single cycle consists of freezing the sample at -20°C for at least 12 hours, followed by thawing to room temperature.[6]

-

After the final cycle, analyze the sample by HPLC-MS as described in the stock stability protocol.

-

Compare the concentration of the parent compound to a control sample that has not undergone freeze-thaw cycles.

Hypothetical Signaling Pathway Inhibition

Many antibacterial agents function by inhibiting essential bacterial pathways. For illustrative purposes, the following diagram depicts a hypothetical mechanism where "this compound" inhibits a bacterial cell wall synthesis pathway.

Figure 3: Hypothetical Inhibition of Peptidoglycan Synthesis.

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the solubility and stability of a novel antibacterial agent in DMSO. Accurate and early assessment of these properties is indispensable for the successful progression of new antibacterial candidates through the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. scispace.com [scispace.com]

- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 59

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of "Antibacterial agent 59," a novel antibacterial compound. The MIC is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism after a specified incubation period.[1][2][3][4] This protocol is based on the widely accepted broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10]

Introduction

The determination of the MIC is a critical step in the discovery and development of new antibacterial drugs. It provides essential data on the potency of the agent and is used to establish susceptibility breakpoints, monitor the emergence of resistance, and guide therapeutic choices.[1][2][4] The broth microdilution method is a quantitative technique that involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[5][11][12][13]

Data Presentation

The results of an MIC assay are typically presented in a table format to allow for clear interpretation and comparison. The table should include the range of concentrations of this compound tested and the corresponding bacterial growth observed.

Table 1: Example of MIC Data Summary for this compound

| Microtiter Well | Concentration of this compound (µg/mL) | Bacterial Growth (Visible Turbidity) | Interpretation |

| 1 | 64 | - | No Growth |

| 2 | 32 | - | No Growth |

| 3 | 16 | - | No Growth |

| 4 | 8 | - | No Growth |

| 5 | 4 | + | Growth |

| 6 | 2 | + | Growth |

| 7 | 1 | + | Growth |

| 8 | 0.5 | + | Growth |

| 9 | 0.25 | + | Growth |

| 10 | 0.125 | + | Growth |

| 11 (Growth Control) | 0 (No Agent) | + | Valid |

| 12 (Sterility Control) | 0 (No Agent, No Bacteria) | - | Valid |

In this example, the MIC of this compound is determined to be 8 µg/mL, as it is the lowest concentration that completely inhibits the visible growth of the test organism.[3]

Experimental Protocol: Broth Microdilution Method

This section details the step-by-step methodology for determining the MIC of this compound.

3.1. Materials

-

This compound stock solution of known concentration

-

Test microorganism (e.g., a clinically relevant bacterial strain)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[11]

-

Sterile 96-well microtiter plates with round or conical bottoms[11][12]

-

Spectrophotometer or McFarland turbidity standards

-

Micropipettes and sterile tips

-

Incubator set at 35 ± 2°C[11]

-

Vortex mixer

3.2. Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent. The final concentration should be at least 10 times the highest concentration to be tested to minimize the effect of the solvent. Filter-sterilize the stock solution if it is not sterile.

-

Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done by visual comparison or using a spectrophotometer (A600 of 0.08-0.13).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

-

3.3. Assay Procedure

-

Preparation of Antibiotic Dilutions:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[12]

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.[12]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[12] This will create a range of decreasing concentrations of the agent.

-

Column 11 will serve as the positive growth control (no antibiotic).

-

Column 12 will serve as the sterility control (no antibiotic, no bacteria).[12]

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.[12] The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the microtiter plate with a lid or an adhesive sealer to prevent evaporation.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[11]

-

3.4. Interpretation of Results

-

After incubation, examine the microtiter plate for bacterial growth, which is indicated by turbidity (cloudiness). A reading mirror or a microplate reader can be used for easier visualization.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[1][3]

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear. If these controls are not as expected, the assay is invalid and must be repeated.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the MIC determination protocol.

Caption: Workflow for MIC determination using the broth microdilution method.

4.2. Logical Relationship for MIC Determination

This diagram shows the decision-making process for identifying the MIC value from the experimental results.

Caption: Logic for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. emerypharma.com [emerypharma.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. EUCAST: Guidance Documents [eucast.org]

- 7. EUCAST: EUCAST - Home [eucast.org]

- 8. EUCAST: Bacteria [eucast.org]

- 9. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 11. goldbio.com [goldbio.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Note: Evaluating the Efficacy of Antibacterial Agent 59 Using Disk Diffusion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disk diffusion assay, widely known as the Kirby-Bauer test, is a fundamental and cost-effective method for assessing the antimicrobial activity of a substance.[1][2] This technique is instrumental in the preliminary screening of new antimicrobial compounds, helping to determine the susceptibility of various pathogenic bacteria to the test agent.[3][4] This application note provides a detailed protocol for performing a disk diffusion assay to evaluate the efficacy of a novel compound, designated here as "Antibacterial agent 59." The procedure outlined below is based on established and standardized methodologies to ensure reliable and reproducible results.[5][6]

The principle of the disk diffusion method involves placing a filter paper disk impregnated with a known concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a specific bacterium.[4][7] The agent diffuses from the disk into the agar, creating a concentration gradient.[7][8] If the bacteria are susceptible to the agent, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk after incubation.[4][9] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[9]

Experimental Protocol

This protocol details the steps for preparing the inoculum, applying the antibacterial agent to sterile disks, inoculating the agar plates, and measuring the resulting zones of inhibition.

Materials:

-

This compound (powder or stock solution)

-

Sterile blank filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm)[7]

-

Pure cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline solution (0.85% NaCl) or Tryptic Soy Broth[4]

-

Sterile cotton swabs[6]

-

Incubator (35 ± 2°C)[4]

-

Calipers or a ruler for measuring in millimeters[9]

-

Sterile forceps[6]

-

Micropipette and sterile tips

-

Laminar flow hood or a clean, draft-free area

Procedure:

1. Preparation of this compound Disks

-

Note: This step assumes "this compound" is a soluble and stable compound. The solvent used should be sterile and should not possess any antimicrobial activity itself.

-

Prepare a stock solution of this compound at a desired concentration (e.g., 1 mg/mL) in a suitable sterile solvent.

-

In a sterile petri dish, place the required number of blank filter paper disks.[11]

-

Apply a specific volume (e.g., 20 µL) of the this compound solution onto each disk to achieve the desired final concentration per disk (e.g., 20 µ g/disk ).[11]

-

Allow the disks to dry completely in a sterile environment, such as a laminar flow hood, to allow for the evaporation of the solvent.[11]

-

Prepare control disks by applying the same volume of the sterile solvent used to dissolve the agent.

2. Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select several morphologically similar bacterial colonies.

-

Transfer the selected colonies into a tube containing sterile saline or broth.[10]

-

Vortex the tube to create a smooth, homogeneous bacterial suspension.[10]

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[10] This can be done by visual comparison against the standard or by using a spectrophotometer.

3. Inoculation of Agar Plates

-

Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[12]

-

Remove excess liquid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[4][5]

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is typically done by swabbing the plate in three directions, rotating the plate approximately 60 degrees between each streaking.[4][5]

-

Finally, swab the rim of the agar to pick up any excess inoculum.[4]

-

Allow the plate to dry for a few minutes with the lid slightly ajar.

4. Application of Disks

-

Using sterile forceps, place the prepared this compound disks and the control disks onto the inoculated agar surface.[6]

-

Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[6][7]

-

Gently press each disk with the forceps to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[4][7]

5. Incubation

-

Invert the plates and place them in an incubator set at 35 ± 2°C within 15 minutes of disk application.[4][12]

-

Incubate for 16-18 hours.[4]

6. Interpretation of Results

-

After incubation, examine the plates for zones of inhibition around the disks.

-

Measure the diameter of the zone of complete inhibition (including the 6 mm disk) to the nearest millimeter using calipers or a ruler.[9] Measurements can be taken from the back of the plate against a dark, non-reflective background.

-

The solvent control disk should not show any zone of inhibition.

-

The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[6][13] For a novel agent, these breakpoints will need to be established through further testing.

Data Presentation

The quantitative data obtained from the disk diffusion assay should be recorded systematically. Below is an example table for data presentation.

| Test Bacterium | This compound Concentration (µ g/disk ) | Replicate 1 Zone of Inhibition (mm) | Replicate 2 Zone of Inhibition (mm) | Replicate 3 Zone of Inhibition (mm) | Mean Zone of Inhibition (mm) | Standard Deviation | Interpretation |

| S. aureus ATCC 25923 | 20 | 22 | 23 | 22 | 22.3 | 0.58 | Susceptible |

| E. coli ATCC 25922 | 20 | 15 | 16 | 15 | 15.3 | 0.58 | Intermediate |

| P. aeruginosa ATCC 27853 | 20 | 6 | 6 | 6 | 6.0 | 0.00 | Resistant |

| Control Bacterium | Solvent Control | 0 | 0 | 0 | 0.0 | 0.00 | No Inhibition |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the disk diffusion assay for this compound.

Caption: Workflow for the disk diffusion assay of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the diffusion of the antibacterial agent and the resulting zone of inhibition.

Caption: Logical relationship of agent diffusion and bacterial growth inhibition.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. asm.org [asm.org]

- 6. microbenotes.com [microbenotes.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 9. sciencing.com [sciencing.com]

- 10. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 11. m.youtube.com [m.youtube.com]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. youtube.com [youtube.com]

Application Notes and Protocols: In Vitro Susceptibility Testing of Novel Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of novel antibacterial agents, exemplified here as "Antibacterial Agent 59." The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data for the evaluation of new antimicrobial compounds.[1][2][3][4][5][6][7]

In vitro susceptibility testing is a cornerstone of antimicrobial drug development and clinical microbiology.[5][8] It is used to determine the concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The most common metric derived from this testing is the Minimum Inhibitory Concentration (MIC).[7][9][10] These data are crucial for establishing the spectrum of activity of a new agent, monitoring for the development of resistance, and guiding therapeutic choices.[5][8][11]

Data Presentation

Quantitative data from in vitro susceptibility testing should be summarized in a clear and structured format to facilitate comparison and analysis. The following table provides a template for presenting MIC data for "this compound" against a panel of bacterial isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Species | Strain ID | MIC (µg/mL) | Interpretation (S/I/R)* |

| Staphylococcus aureus | ATCC 29213 | ||

| Clinical Isolate 1 | |||

| Clinical Isolate 2 | |||

| Escherichia coli | ATCC 25922 | ||

| Clinical Isolate 1 | |||

| Clinical Isolate 2 | |||

| Pseudomonas aeruginosa | ATCC 27853 | ||

| Clinical Isolate 1 | |||

| Clinical Isolate 2 | |||

| Enterococcus faecalis | ATCC 29212 | ||

| Clinical Isolate 1 | |||

| Clinical Isolate 2 |

*S = Susceptible, I = Intermediate, R = Resistant. Interpretive criteria are established based on microbiological data, pharmacokinetic/pharmacodynamic (PK/PD) properties, and clinical outcomes.[1][2][3][6]

Experimental Protocols

The following are detailed protocols for two standard methods of in vitro susceptibility testing: broth microdilution for determining the MIC and the disk diffusion method for qualitative assessment of susceptibility.[7][9][10][12]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for determining the MIC of an antimicrobial agent.[5][7]

1. Preparation of Materials:

-

This compound: Prepare a stock solution of known concentration in a suitable solvent.

-

Bacterial Strains: Use well-characterized quality control (QC) strains (e.g., from ATCC) and clinical isolates.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious aerobic bacteria.[13]

-

96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

2. Experimental Procedure:

-

Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations.[7][9] Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).

-

Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]

-

Reading Results: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[7][9][13] This can be determined by visual inspection or using a microplate reader.

3. Quality Control:

-

Concurrently test QC strains with known MIC values for this compound.

-

Ensure the growth control well shows adequate turbidity and the sterility control well remains clear.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of susceptibility and is widely used in clinical laboratories.[7][12]

1. Preparation of Materials:

-

This compound Disks: Paper disks impregnated with a standardized concentration of the agent.

-

Bacterial Strains: QC strains and clinical isolates.

-

Growth Medium: Mueller-Hinton Agar (MHA) plates.

-

Bacterial Inoculum: A bacterial suspension standardized to a 0.5 McFarland turbidity standard.[14]

2. Experimental Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[14]

-

Disk Application: Aseptically apply the this compound disks to the surface of the inoculated agar.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.[14]

3. Interpretation:

-

The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoint criteria.

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

Caption: Workflow for determining the in vitro susceptibility of a novel antibacterial agent.

Common Mechanisms of Action for Antibacterial Agents

Caption: Major targets of action for different classes of antibacterial agents.[15][16][17][18]

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. clsi.staging.fynydd.com [clsi.staging.fynydd.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters [clsi.org]

- 5. Contemporary Considerations for Establishing Reference Methods for Antibacterial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]